11H-benzo[b]fluoren-11-one 11H-benzo[b]fluoren-11-one
Brand Name: Vulcanchem
CAS No.: 3074-03-1
VCID: VC21291630
InChI: InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10H
SMILES: C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C3=O
Molecular Formula: C17H10O
Molecular Weight: 230.26 g/mol

11H-benzo[b]fluoren-11-one

CAS No.: 3074-03-1

Cat. No.: VC21291630

Molecular Formula: C17H10O

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

11H-benzo[b]fluoren-11-one - 3074-03-1

Specification

CAS No. 3074-03-1
Molecular Formula C17H10O
Molecular Weight 230.26 g/mol
IUPAC Name benzo[b]fluoren-11-one
Standard InChI InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10H
Standard InChI Key MLMNDNOSVOKYMT-UHFFFAOYSA-N
SMILES C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C3=O
Canonical SMILES C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C3=O

Introduction

Structural Information

Molecular Properties

11H-Benzo[b]fluoren-11-one has a precise molecular weight of 230.2607 g/mol with a molecular formula of C₁₇H₁₀O . The compound's planar structure facilitates π-π stacking interactions, contributing to its unique photophysical properties. Its relatively low molecular weight makes it suitable for various research applications where molecular size is a critical factor.

Chemical Structure

The backbone of 11H-benzo[b]fluoren-11-one consists of a fluorene skeleton with an additional benzene ring fused to it, creating a tetracyclic system. The ketone group at position 11 significantly influences the compound's chemical reactivity and physical properties. The structural representation can be described using various notations:

  • SMILES: C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C3=O

  • InChI: InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10H

  • InChIKey: MLMNDNOSVOKYMT-UHFFFAOYSA-N

Identifiers

For research and database purposes, the compound can be identified through various standardized codes:

  • CAS Number: 3074-03-1

  • PubChem CID: 18311

  • DSSTOX Substance ID: DTXSID70184760

Physical and Chemical Properties

11H-Benzo[b]fluoren-11-one exhibits several distinctive physical and chemical properties that make it valuable for scientific research. The compound is characterized by its ability to form weak C—H···O hydrogen bonds that stabilize its molecular packing in crystal form.

Spectroscopic Properties

The compound demonstrates interesting spectroscopic behavior, particularly regarding its fluorescence properties. Research suggests it may exhibit single-fluorescence properties specifically in protic solvents . This property makes it potentially useful for applications in fluorescence-based detection and imaging systems.

Solubility Profile

11H-Benzo[b]fluoren-11-one shows limited solubility in common organic solvents. It is reported to be slightly soluble in acetonitrile and chloroform . This solubility profile influences how the compound is handled in laboratory settings and affects its potential applications.

Collision Cross Section Data

Collision cross section (CCS) measurements provide important information about the three-dimensional structure and conformational characteristics of molecules. The predicted CCS values for various adducts of 11H-benzo[b]fluoren-11-one are presented in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+231.08045149.0
[M+Na]+253.06239166.1
[M+NH4]+248.10699160.9
[M+K]+269.03633157.8
[M-H]-229.06589154.4
[M+Na-2H]-251.04784157.0
[M]+230.07262153.3
[M]-230.07372153.3

Table 1: Predicted collision cross section values for various adducts of 11H-benzo[b]fluoren-11-one .

Synthesis Methods

The synthesis of 11H-benzo[b]fluoren-11-one typically involves cyclization of appropriate precursors under specific reaction conditions. One common approach is through Friedel-Crafts acylation of fluorene derivatives, followed by oxidative cyclization.

Laboratory Preparation

Various synthetic routes have been developed for the laboratory-scale preparation of 11H-benzo[b]fluoren-11-one. A notable method involves a cascade reaction using ortho-phthalaldehyde as a starting material. This approach is characterized by high atom economy and scalability, making it economically viable for producing the compound for research purposes .

Reaction Conditions

The synthesis typically requires specific catalysts and reaction conditions. Lewis acids such as aluminum chloride (AlCl₃) are commonly employed in these reactions. The choice of solvent is also critical, with dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) often being utilized. These conditions facilitate the cyclization process that forms the tetracyclic structure characteristic of the compound .

Chemical Reactivity

11H-Benzo[b]fluoren-11-one exhibits chemical reactivity characteristic of polycyclic aromatic ketones. Its reactivity is largely influenced by the presence of the ketone functional group and the extended aromatic system.

Oxidation Reactions

The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents for these transformations include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically target the aromatic rings or the ketone functionality, resulting in the formation of derivatives with modified properties .

Reduction Reactions

Reduction of 11H-benzo[b]fluoren-11-one can yield corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The selectivity of these reductions depends on the reducing agent used and the reaction conditions employed .

Substitution Reactions

The compound can participate in both electrophilic and nucleophilic substitution reactions. Electrophilic substitutions often involve halogenation or alkylation of the aromatic rings. Reagents such as bromine (Br₂) in carbon tetrachloride (CCl₄) are commonly used for halogenation reactions. These substitutions can modify the electronic properties of the compound, potentially enhancing its utility for specific applications .

Research Applications

11H-Benzo[b]fluoren-11-one has found applications in various scientific disciplines due to its unique structural and electronic properties.

Chemistry Applications

In synthetic organic chemistry, 11H-benzo[b]fluoren-11-one serves as a valuable precursor in the synthesis of more complex organic compounds. Its tetracyclic structure makes it useful for building more intricate molecular architectures. The compound can be functionalized at various positions to generate derivatives with tailored properties for specific applications .

Biological Activity

Research has explored the potential biological activities of 11H-benzo[b]fluoren-11-one and its derivatives. Studies have investigated its possible anticancer properties, specifically examining cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells . The compound's planar structure may enable it to interact with DNA through intercalation, potentially disrupting DNA replication in cancer cells.

Additionally, certain derivatives have demonstrated antioxidant activity through their ability to scavenge free radicals. This property could be beneficial in preventing oxidative stress-related diseases .

Materials Science Applications

The unique photophysical properties of 11H-benzo[b]fluoren-11-one make it valuable for applications in materials science, particularly in the development of optoelectronic devices. The compound and its derivatives have been investigated for use in organic semiconductors and light-emitting diodes (LEDs) due to their fluorescence properties .

As a dual-state organic fluorophore, the compound exhibits photophysical properties suitable for bioimaging applications. Its potential near-infrared (NIR) emission characteristics are particularly valuable as they allow for minimal photodamage to biological samples while providing high tissue penetration depth .

Comparative Analysis

Understanding how 11H-benzo[b]fluoren-11-one compares to structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Structural Isomers

11H-benzo[b]fluoren-11-one differs from its isomer 11H-benzo[a]fluoren-11-one primarily in the positioning of the additional benzene ring relative to the fluorene core. This structural difference leads to variations in their physical properties, spectroscopic characteristics, and biological activities .

Comparison with Related Compounds

When compared to 9-fluorenone, 11H-benzo[b]fluoren-11-one contains an additional benzene ring, which significantly influences its chemical reactivity and photophysical properties. The extended conjugation in 11H-benzo[b]fluoren-11-one results in different absorption and emission spectra compared to simpler fluorenone derivatives .

Other related compounds like anthraquinone and indeno[1,2-b]fluorene-6,12-dione have different ring structures and functional groups, leading to distinct chemical behaviors and applications. These differences highlight the unique features of 11H-benzo[b]fluoren-11-one and its specific utility in various research contexts .

Laboratory Considerations

Stock Solution Preparation

For laboratory use, proper preparation of stock solutions is essential. The following table provides guidance for preparing stock solutions of 11H-benzo[b]fluoren-11-one at different concentrations:

ConcentrationAmount of Compound
1 mM1 mg in 4.3429 mL solvent
1 mM5 mg in 21.7145 mL solvent
1 mM10 mg in 43.429 mL solvent
5 mM1 mg in 0.8686 mL solvent

Table 2: Stock solution preparation guidelines for 11H-benzo[b]fluoren-11-one .

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